
2-Bromo-4-chloro-5-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid typically involves the bromination and chlorination of hydroxybenzoic acid derivatives. One common method includes the following steps:
Bromination: Hydroxybenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-chloro-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to remove the halogen atoms, yielding a simpler hydroxybenzoic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of dicarboxylic acid derivatives.
Reduction: Formation of simpler hydroxybenzoic acid derivatives.
Applications De Recherche Scientifique
2-Bromo-4-chloro-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-chloro-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular components, disrupting metabolic pathways or inhibiting the growth of microorganisms. The presence of halogen atoms and the hydroxyl group can influence its reactivity and interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
2-Bromo-5-chlorobenzoic acid: Similar structure but lacks the hydroxyl group.
4-Chloro-3-hydroxybenzoic acid: Similar structure but lacks the bromine atom.
Uniqueness
2-Bromo-4-chloro-5-hydroxybenzoic acid is unique due to the presence of both bromine and chlorine atoms along with the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H4BrClO3 |
|---|---|
Poids moléculaire |
251.46 g/mol |
Nom IUPAC |
2-bromo-4-chloro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Clé InChI |
NBXYWIKASRDCQA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)Cl)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)
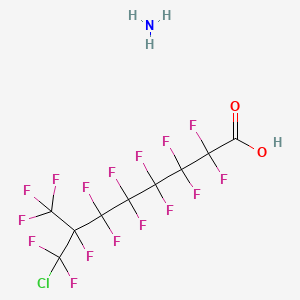
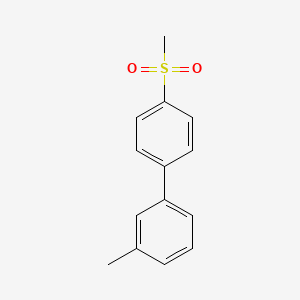


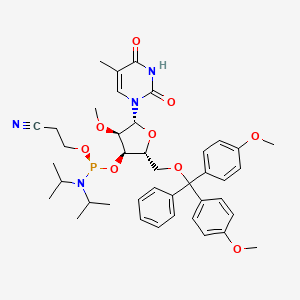
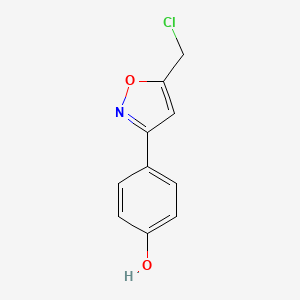
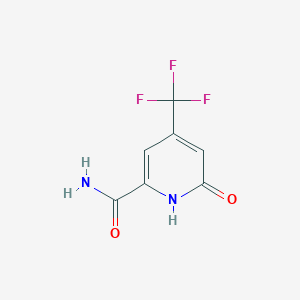
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)

